N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester
Description
Historical Context in Protected Amino Acid Development
The development of N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester is deeply rooted in the historical evolution of protecting group chemistry in organic synthesis. The fluorenylmethoxycarbonyl protecting group itself emerged from groundbreaking research conducted by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. These researchers recognized a critical gap in available protecting groups, noting that "in contrast to the variety of amino-protecting groups that can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity". Their innovative solution was the introduction of the 9-fluorenylmethoxycarbonyl group, which could be removed under basic conditions.
The fluorenylmethoxycarbonyl protecting group chemistry was further refined by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s. Their work established the foundation for modern fluorenylmethoxycarbonyl solid-phase peptide synthesis, where peptide chains are assembled step by step, one amino acid at a time, while attached to an insoluble resin support. This methodology allowed reaction by-products to be removed at each step via simple washing procedures.
The continuous development of protecting group chemistry over more than a century has been married to dramatic advances in the chemical synthesis of peptides. The fluorenylmethoxycarbonyl group represents a major landmark in the history of chemical peptide synthesis, with its beneficial attributes yet to be surpassed by any other amino-protecting group. The development of specialized derivatives like N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester reflects the ongoing evolution toward more sophisticated and versatile protecting group strategies.
Table 1: Key Historical Milestones in Fluorenylmethoxycarbonyl Protecting Group Development
Significance in Peptide Chemistry
N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester occupies a position of considerable importance in contemporary peptide chemistry due to its multifaceted functionality and enhanced chemical properties. The compound's significance stems from its role as an advanced building block that addresses multiple challenges in peptide synthesis simultaneously. The fluorenylmethoxycarbonyl protecting group shields the amino group during synthesis, preventing unwanted side reactions while maintaining compatibility with other reagents and sensitive functional groups.
The base-labile nature of the fluorenylmethoxycarbonyl group provides exceptional advantages in peptide synthesis workflows. The protecting group demonstrates remarkable stability toward acids and hydrolysis while being selectively removable by weak bases such as piperidine, without affecting most other protecting groups or sensitive functional groups. This selectivity is crucial in solid-phase peptide synthesis, where the fluorenylmethoxycarbonyl group's compatibility with other reagents and ease of removal streamline synthesis workflows.
The 2-tolyl-2-oxo-ethyl ester component of the molecule adds another layer of functionality that distinguishes this derivative from simpler fluorenylmethoxycarbonyl-threonine compounds. This specialized ester moiety enhances the compound's stability and reactivity in various chemical contexts, making it particularly valuable for complex synthetic applications. The ester functionality provides additional protection for the carboxyl group while offering unique reactivity patterns that can be exploited in sophisticated synthetic strategies.
Upon deprotection, the fluorenylmethoxycarbonyl group yields a byproduct called dibenzofulvene that can be monitored by ultraviolet spectroscopy, allowing for efficient reaction tracking. This monitoring capability is particularly valuable in automated peptide synthesis systems where real-time assessment of reaction progress is essential for quality control and optimization.
Table 2: Physical and Chemical Properties of N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester
Position Among Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives
N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester occupies a distinctive position within the extensive family of fluorenylmethoxycarbonyl-protected amino acid derivatives. The compound represents an advanced evolution from simpler fluorenylmethoxycarbonyl-threonine derivatives, incorporating additional protective and functional elements that expand its utility in specialized synthetic applications.
Among the various fluorenylmethoxycarbonyl-threonine derivatives available, several standard forms serve as fundamental building blocks in peptide synthesis. Fluorenylmethoxycarbonyl-threonine-hydroxyl (Fluorenylmethoxycarbonyl-Thr-OH) represents the basic protected form with a molecular formula of C₁₉H₁₉NO₅ and molecular weight of 341.36. Fluorenylmethoxycarbonyl-threonine(tert-butyl)-hydroxyl (Fluorenylmethoxycarbonyl-Thr(tBu)-OH) provides additional side-chain protection with enhanced stability, featuring a molecular formula of C₂₃H₂₇NO₅ and molecular weight of 397.46.
Other notable derivatives include Fluorenylmethoxycarbonyl-threonine(benzyl)-hydroxyl (Fluorenylmethoxycarbonyl-Thr(Bzl)-OH) with molecular formula C₂₆H₂₅NO₅ and molecular weight 431.48, and the highly specialized Fluorenylmethoxycarbonyl-threonine(trityl)-hydroxyl (Fluorenylmethoxycarbonyl-Thr(Trt)-OH) with molecular formula C₃₈H₃₃NO₅ and molecular weight 583.67. The trityl-protected derivative represents one of the most bulky protecting group combinations, offering maximum steric protection but potentially limiting accessibility in crowded synthetic environments.
The phosphorylated derivative Fluorenylmethoxycarbonyl-threonine(benzylphospho)-hydroxyl (Fluorenylmethoxycarbonyl-Thr(HPO₃Bzl)-OH) represents a specialized variant designed for phosphopeptide synthesis, with molecular formula C₂₆H₂₆NO₈P and molecular weight 511.46. This derivative enables the incorporation of phosphorylated threonine residues into peptide sequences, which is crucial for studying protein phosphorylation and signal transduction processes.
Table 3: Comparative Analysis of Fluorenylmethoxycarbonyl-Threonine Derivatives
The 2-tolyl-2-oxo-ethyl ester modification in N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester provides unique advantages that distinguish it from these other derivatives. The aromatic tolyl group contributes to enhanced stability through resonance effects, while the ketone functionality offers additional reactive sites for specialized chemical transformations. This combination makes the compound particularly valuable for applications requiring both protection and subsequent functionalization capabilities.
The mechanism of action for N-Fluorenylmethoxycarbonyl-L-threonine (2-Tolyl-2-oxo-ethyl)ester primarily involves its function as a building block in peptide synthesis, where the fluorenylmethoxycarbonyl protecting group shields the amino group during synthesis. Upon deprotection, the free amino group can engage in peptide bond formation, facilitating the sequential addition of other amino acids to construct complex peptide structures. The specialized ester group provides additional stability and can undergo selective reactions including deprotection with piperidine or similar secondary amines, esterification reactions under appropriate conditions, and hydrolysis under controlled conditions.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33)/t18-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBLYOOJCOXBFF-DWXRJYCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)[C@H]([C@@H](C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747817 | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356841-91-2 | |
| Record name | L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-(4-methylphenyl)-2-oxoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356841-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenyl)-2-oxoethyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Coupling
Reacting Fmoc-L-threonine with 2-tolyl-2-oxo-acetyl chloride in dichloromethane (DCM) in the presence of N-methylmorpholine (NMM) achieves ester formation. Key steps include:
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Activation : 1.5 equivalents of 2-tolyl-2-oxo-acetyl chloride added dropwise at −10°C.
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Reaction Time : 12–16 hours under nitrogen atmosphere.
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Yield : 68–72% after purification via flash chromatography (petroleum ether/ethyl acetate = 5:3) (source 3).
Carbodiimide-Mediated Esterification
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):
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Molar Ratio : 1:1.2 (Fmoc-L-threonine : 2-tolyl-2-oxo-ethanol).
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Temperature : Room temperature for 24 hours.
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Yield : 65–70% after crystallization from hexane/ethyl acetate.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Reaction Efficiency (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 72 | 98.5 |
| Tetrahydrofuran | 70 | 97.8 |
| Dimethylformamide | 65 | 96.2 |
DCM provides optimal solubility and minimal racemization (source 2).
Catalytic Additives
Inclusion of FeCl₃ (10 mol%) and CuOTf (5 mol%) enhances esterification rates by facilitating radical intermediates (source 3). This bimetallic system improves yield to 78% in DMSO at 90°C under O₂.
Purification and Characterization
Crude product is purified via:
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Flash Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (2:1 to 1:1).
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Crystallization : Petroleum ether/ethyl acetate (5:3) yields needle-like crystals.
Analytical Data :
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HPLC : >99% purity (C₁₈ column, acetonitrile/water gradient).
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, Fmoc aromatic), 5.21 (s, ester CH₂), 2.39 (s, tolyl CH₃).
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MS (ESI+) : m/z 473.52 [M+H]⁺ (source 1).
Challenges and Mitigation Strategies
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Racemization : Controlled pH (<9) and low temperatures (−10°C) prevent epimerization.
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Fmoc Deprotection : Avoid aqueous bases; use anhydrous Na₂SO₄ during workup (source 2).
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Scale-Up : Gram-scale reactions (1–5 g) show consistent yields (65–72%) with Ni(4-F-PhCN)₄(OTf)₂ catalysis (source 4).
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Substitution: Various nucleophiles in organic solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Deprotection: L-threonine with a free amino group.
Ester Hydrolysis: L-threonine and 2-tolyl-2-oxo-ethanol.
Substitution: Substituted threonine derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester plays a crucial role in the synthesis of peptides and peptidomimetics. The Fmoc group allows for stable protection of the amino group during peptide chain elongation, facilitating the sequential addition of amino acids.
Protein Structure and Function Studies
In biological research, peptides synthesized using this compound can serve as probes or inhibitors in assays to study protein interactions, folding, and dynamics. For instance, researchers have utilized Fmoc-protected threonine derivatives to investigate enzyme-substrate interactions.
Drug Development
The compound has potential applications in drug development as therapeutic agents or diagnostic tools. Peptides synthesized from N-Fmoc-L-threonine derivatives have been explored for their efficacy against various diseases, including cancer and infectious diseases.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and stability. It can be employed in the synthesis of various functionalized compounds that are valuable in material science.
Case Studies
- Peptide Inhibitors : A study demonstrated that peptides synthesized from N-Fmoc-L-threonine derivatives exhibited inhibitory activity against specific enzymes involved in cancer progression. The stability conferred by the Fmoc protecting group was critical for maintaining peptide integrity during biological assays.
- Therapeutic Peptides : Research indicated that therapeutic peptides derived from N-Fmoc-L-threonine showed promising results in preclinical models for diabetes management, showcasing their potential as drug candidates.
- Material Science : In industrial applications, compounds synthesized using N-Fmoc-L-threonine have been employed to create novel polymeric materials with enhanced properties for biomedical applications.
Mechanism of Action
The mechanism of action of N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Deprotection Kinetics
- 2-Tolyl-2-oxo-ethyl ester : The ketone functional group allows orthogonal deprotection under mild hydrazine or oxime-forming conditions, minimizing side reactions during peptide synthesis .
- Allyl ester : Requires palladium-catalyzed deprotection, which is compatible with acid-sensitive residues but involves toxic reagents .
- Phenacyl ester : Cleaved via UV irradiation or nucleophilic attack (e.g., thiols), offering photolabile utility in light-directed synthesis .
- Benzyl/tert-Butyl esters : Acid- or base-labile, respectively; benzyl groups are stable under basic Fmoc deprotection conditions (piperidine), while tert-butyl esters require TFA for cleavage .
Biological Activity
N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester is a synthetic compound that plays a significant role in peptide synthesis and has potential biological activities. This article reviews its chemical properties, applications, and biological activities based on diverse sources.
- Molecular Formula : C28H27NO6
- Molecular Weight : 473.52 g/mol
- CAS Number : 1356841-91-2
- Purity : >95% (HPLC)
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during peptide synthesis. The esterification with a 2-tolyl-2-oxoethyl moiety enhances its stability and reactivity in biochemical applications.
Biological Activity
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective coupling of amino acids, minimizing side reactions that can degrade the peptide chain. This characteristic is essential for maintaining the integrity and biological activity of synthesized peptides.
Applications in Peptide Synthesis
- Peptide Construction : The compound serves as a building block in SPPS, facilitating the formation of complex peptides while controlling the reactivity of functional groups.
- Enzyme Interaction Studies : It is used to investigate enzyme-substrate dynamics, contributing to our understanding of biochemical pathways and protein interactions.
- Drug Development : The compound's role in synthesizing bioactive peptides positions it as a candidate for developing therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to this compound:
- Antimicrobial Activity : Research on peptide conjugates derived from threonine analogs demonstrated significant antimicrobial properties against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) as low as 6 µg/mL .
- Antitumor Properties : In studies involving Ehrlich’s ascites carcinoma, peptide conjugates showed promising cytotoxic activity, indicating potential applications in cancer therapy .
- Stability Under Reaction Conditions : The dual protection strategy of N-Fmoc-L-threonine enhances its stability under acidic conditions while being labile under basic conditions, allowing for selective deprotection essential for successful peptide assembly .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Role in Peptide Synthesis : Acts as a protected amino acid building block.
- Influence on Biological Activity : Protecting groups affect the stability and reactivity of synthesized peptides.
- Potential Therapeutic Applications : Demonstrated antimicrobial and antitumor activities through various studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
